Stauprimide

説明

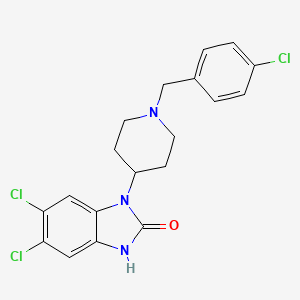

Stauprimide is a semi-synthetic analog of the staurosporine family of indolocarbazoles . It was first published in 1994 as part of an extensive structure-activity investigation to improve the selective inhibition of protein kinase C as a potential antitumor agent . More recently, it has been shown to increase the efficiency of the directed differentiation of mouse and human embryonic stem cells in synergy with defined extracellular signaling cues .

Molecular Structure Analysis

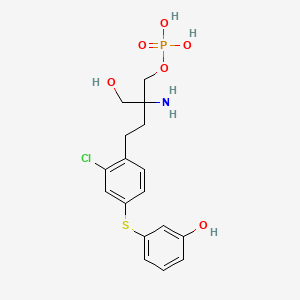

Stauprimide has a complex molecular structure with the IUPAC name N - [ (12 S ,13 R ,14 R ,16 R )-13-Methoxy-12-methyl-5,7-dioxo-6,7,13,14,15,16-hexahydro-5 H ,12 H -17-oxa-11b,16a-diaza-12,16-methanocyclonona [ jkl ]cyclopenta [ e ]dibenzo [ b, h ]- as -indacen-14-yl]- N -methylbenzamide . Its molecular formula is C35H28N4O5 .Physical And Chemical Properties Analysis

Stauprimide has a molar mass of 584.632 g·mol −1 . Other physical and chemical properties such as solubility and stability are not explicitly detailed in the search results.科学的研究の応用

Priming of Human Embryonic Stem Cells toward Definitive Endoderm

Stauprimide has been used in the priming of human embryonic stem cells (hESCs) toward definitive endoderm (DE). This is an important area in stem cell-related differentiation studies and can assist with the production of more efficient endoderm derivatives for therapeutic applications . In one study, hESCs were treated with 200 nM of Stauprimide for one day followed by activin A for the next three days. This treatment led to the upregulation of DE-specific marker genes .

Enhancement of Directed Differentiation Efficiency

Stauprimide has been identified as a small molecule that increases the efficiency of the directed differentiation of mouse and human embryonic stem cells (ESCs). This is achieved in synergy with defined extracellular signaling cues .

Interaction with NME2

Stauprimide interacts with NME2 and inhibits its nuclear localization . This interaction could have implications in various biological processes where NME2 plays a role.

Role in GSK3beta Inhibition

There is evidence that GSK3beta inhibition, which has been shown to generate definitive endoderm-like cells from human ES cells via activation of the canonical Wnt-pathway, can be influenced by Stauprimide .

Potential Role in Mesodermal Differentiation

At high concentrations, Stauprimide has been reported to direct cells towards mesodermal cell fates .

Role in Primitive Streak-like Cell Type Differentiation

GSK3beta inhibition rapidly directed human ES cells into a primitive streak-like cell type independently from the TGF-beta pathway. Stauprimide could potentially play a role in this process .

作用機序

Target of Action

Stauprimide primarily targets the NME2 (PUF) transcription factor . This transcription factor plays a crucial role in cellular differentiation processes .

Mode of Action

Stauprimide interacts with the NME2 transcription factor, inhibiting its translocation to the nucleus . This interaction results in the down-regulation of c-Myc expression , a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation.

Biochemical Pathways

The interaction between Stauprimide and the NME2 transcription factor significantly influences the cellular signaling pathways that govern the differentiation of stem cells into various cell types . By down-regulating c-Myc expression, Stauprimide primes embryonic stem cells for differentiation .

Pharmacokinetics

It is known that stauprimide is a semi-synthetic analog of the staurosporine family of indolocarbazoles , which suggests it may share similar pharmacokinetic properties with other members of this family.

Result of Action

The primary result of Stauprimide’s action is the sensitization of cells for differentiation . It has been shown to enable differentiation into various cell lineages under different differentiation conditions, including neurons, hematopoietic mesoderm, beating cardiac myocytes, and skeletal muscle .

特性

IUPAC Name |

N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24-,31-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCCJEYZKWZQHU-MPRCCEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stauprimide | |

CAS RN |

154589-96-5 | |

| Record name | Stauprimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154589965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STAUPRIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7R6VV8WUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the main mechanism of action of Stauprimide in cancer cells?

A1: Stauprimide acts by selectively suppressing the transcription of the MYC oncogene. [] It achieves this by inhibiting the nuclear localization of NME2, a transcription factor that regulates MYC expression. [] By preventing NME2 from entering the nucleus, Stauprimide effectively downregulates MYC transcription, leading to reduced MYC protein levels. []

Q2: What evidence supports the potential of Stauprimide as an anti-cancer agent?

A2: Studies have demonstrated that Stauprimide suppresses MYC transcription in various cancer cell lines, regardless of their tissue of origin. [] Importantly, administering Stauprimide inhibited tumor growth in rodent xenograft models, indicating its potential efficacy in vivo. [] These findings provide a strong rationale for further exploring Stauprimide as a potential anti-cancer therapeutic.

Q3: Besides its anti-cancer activity, how else has Stauprimide been investigated in stem cell research?

A3: Stauprimide has shown promise in promoting the differentiation of human embryonic stem cells (hESCs) towards definitive endoderm (DE). [, ] Researchers have investigated various protocols using Stauprimide in combination with other factors, such as activin A and small molecule inducers, to enhance DE differentiation efficiency. [, ] This research highlights the potential of Stauprimide in manipulating stem cell fate for regenerative medicine applications.

Q4: What are the limitations of current protocols for differentiating DE into pancreatic endocrine cells using Stauprimide?

A4: Although Stauprimide-primed hESCs showed competency for differentiation into pancreatic progenitors and hepatocyte-like cells, current protocols were not universally successful in generating pancreatic endocrine (PE) cells. [] This suggests that further optimization of differentiation protocols is required to improve the efficiency of generating specific endodermal derivatives, such as PE cells, from Stauprimide-primed hESCs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)

![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)